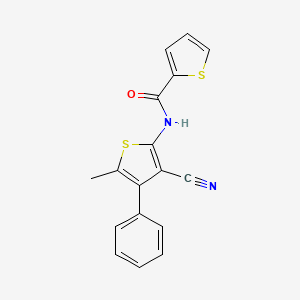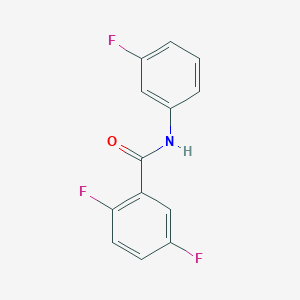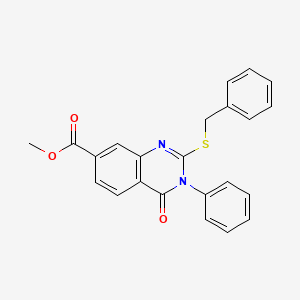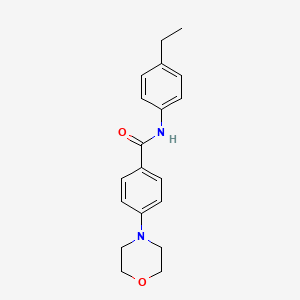
N-(3-cyano-5-methyl-4-phenyl-2-thienyl)-2-thiophenecarboxamide
説明
Synthesis Analysis
The synthesis of related thiophene derivatives often employs the Gewald reaction, a versatile method for preparing 2-aminothiophenes. For example, 2-Amino-4-(4-acetamido phenyl) Thiophene-3carboxamide is synthesized using cyanoacetamide via condensation with ammonia and ethyl cyano acetate, followed by reaction with p-acetanilido acetophenone, sulfur, and diethyl amine. This process is indicative of the methods that may be applied to synthesize N-(3-cyano-5-methyl-4-phenyl-2-thienyl)-2-thiophenecarboxamide, showcasing the utility of cyanoacetamide and the Gewald reaction in thiophene synthesis (Arora et al., 2012).
Molecular Structure Analysis
The molecular structure of thiophene derivatives has been extensively studied, providing insight into their chemical behavior and interaction potential. For example, X-ray diffraction studies have been used to determine the structure of similar compounds, offering a foundation for understanding the molecular geometry, bond lengths, and angles critical to the physical and chemical properties of these molecules (Kariuki et al., 2022).
Chemical Reactions and Properties
Thiophene derivatives are known for participating in various chemical reactions, including cyclization and condensation, which are pivotal for synthesizing complex organic molecules. For instance, the chemoselective thionation-cyclization of highly functionalized enamides mediated by Lawesson's reagent demonstrates the reactivity of thiophene derivatives in forming thiazoles (Kumar et al., 2013).
Physical Properties Analysis
The physical properties of thiophene derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. Studies on similar compounds have utilized techniques like X-ray diffraction and spectroscopy to elucidate these properties, which are crucial for understanding the compound's behavior in various environments and potential applications (Prabhuswamy et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity and stability of thiophene derivatives, can be assessed through their response to different chemical reagents and conditions. For example, the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones via a catalytic four-component reaction showcases the compound's chemical versatility and potential for creating pharmacologically relevant structures (Shi et al., 2018).
科学的研究の応用
Organic Synthesis and Chemical Reactivity
Intramolecular Reactions
The thiophene nucleus demonstrates versatility as both a diene and a dienophile in intramolecular Diels–Alder reactions, highlighting its potential in constructing complex molecular architectures (Himbert, Schlindwein, & Maas, 1990).
Thienopyrimidine Derivatives Synthesis
The reactivity with various reagents to produce thieno[2,3-d]pyrimidine derivatives indicates the thiophene derivative's utility in synthesizing heterocyclic compounds with potential biological activities (Abdelrazek, Mohamed, & Elsayed, 2008).
Chemoselective Thionation-Cyclization
A method to synthesize trisubstituted thiazoles via chemoselective thionation-cyclization of functionalized enamides showcases the utility of thiophene derivatives in creating sulfur-containing heterocycles (Kumar, Parameshwarappa, & Ila, 2013).
Medicinal Chemistry and Biological Applications
Antimicrobial Activities
The synthesis of thiophene-based compounds and their evaluations for cytotoxic activities suggest the potential of thiophene derivatives in developing new antibacterial and anticancer agents (Mehdhar et al., 2022).
Enzyme Inhibition Studies
Investigations into the inhibition of human and rat dihydroorotate dehydrogenase by thiophene derivatives offer insights into the development of disease-modifying antirheumatic drugs (Knecht & Löffler, 1998).
Materials Science
Metal-Organic Frameworks (MOFs)
Functionalization of microporous lanthanide-based MOFs with thiophene derivatives enhances their gas adsorption and sensing properties, demonstrating the utility of thiophene derivatives in materials science applications (Wang et al., 2016).
Corrosion Inhibition
Polyamides containing thieno[2,3-b]thiophene moiety exhibit significant corrosion inhibition behavior, indicating their potential use in protecting materials against corrosion (Aly et al., 2018).
特性
IUPAC Name |
N-(3-cyano-5-methyl-4-phenylthiophen-2-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2OS2/c1-11-15(12-6-3-2-4-7-12)13(10-18)17(22-11)19-16(20)14-8-5-9-21-14/h2-9H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUCYPTGBXFOTII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)NC(=O)C2=CC=CS2)C#N)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyano-5-methyl-4-phenylthiophen-2-yl)thiophene-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(3-{[(2-methylphenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-5-oxopentanoic acid](/img/structure/B4583208.png)
![N-[4-(2-methoxyethoxy)phenyl]-3-methylbenzamide](/img/structure/B4583215.png)
![isobutyl {5-[(4-nitrophenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbamate](/img/structure/B4583234.png)
![5-{[1-(4-biphenylyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(4-chlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4583246.png)
![2-[(2-chloro-6-fluorophenyl)acetyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4583251.png)
![methyl 2-{[2-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4583264.png)
![N-(2-methyl-1-{[2-(3-phenyl-2-propen-1-ylidene)hydrazino]carbonyl}-1-propen-1-yl)benzamide](/img/structure/B4583266.png)
![N-(2,4-difluorophenyl)-N'-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]urea](/img/structure/B4583274.png)


![ethyl 3-(5-methyl-7-oxo-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoate](/img/structure/B4583296.png)


![3,4-dimethoxy-N-[3-(1-piperidinyl)propyl]benzamide](/img/structure/B4583313.png)